![molecular formula C17H19FN6O B2495155 2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 1206995-83-6](/img/structure/B2495155.png)

2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Two complementary pathways have been proposed for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which include this compound. These pathways utilize similar starting materials, such as succinic anhydride, aminoguanidine hydrochloride, and various amines. The choice of pathway depends on the nucleophilicity of the amine. One pathway involves the preparation of N-guanidinosuccinimide, followed by reaction with amines under microwave irradiation. The other pathway starts with N-arylsuccinimides, which react with aminoguanidine hydrochloride. The resulting compound has potential as a TrkA kinase inhibitor .

Molecular Structure Analysis

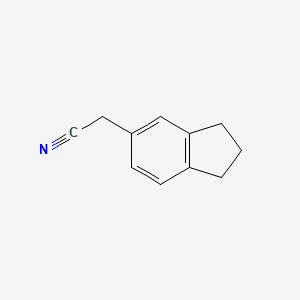

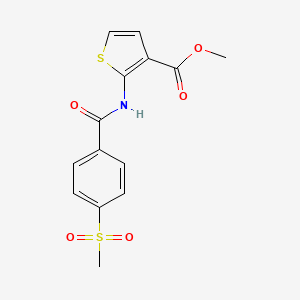

The molecular structure of 2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol consists of a pyrazolo[3,4-d]pyrimidine core with a fluorophenyl group, a pyrrolidinyl moiety, and an aminoethanol side chain. The specific arrangement of these components determines its biological activity and interactions .

Chemical Reactions Analysis

The compound’s chemical reactions involve interactions with TrkA kinase. As a TrkA kinase inhibitor, it modulates signaling pathways related to pain, cancer, inflammation, neurodegenerative diseases, and more. Further studies are needed to elucidate its precise mechanisms of action and downstream effects .

Aplicaciones Científicas De Investigación

- The compound’s structural features make it a potential candidate for cancer therapy. Researchers have explored its effects on tumor cell growth inhibition and apoptosis induction. Further investigations into its mechanism of action and potential synergies with existing chemotherapeutic agents are ongoing .

- The compound’s pyrazolo[3,4-d]pyrimidine core suggests kinase inhibition activity. It may selectively target specific kinases involved in cell signaling pathways. Studies have focused on its interaction with kinases such as FLT3 and CDK, which play crucial roles in cell cycle regulation and proliferation .

Anticancer Research

Kinase Inhibition

Mecanismo De Acción

2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol inhibits TrkA kinase, a receptor tyrosine kinase involved in neuronal development, pain perception, and inflammation. By blocking TrkA activation, it may interfere with downstream signaling cascades, ultimately impacting disease processes .

Propiedades

IUPAC Name |

2-[[1-(4-fluorophenyl)-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN6O/c18-12-3-5-13(6-4-12)24-16-14(11-20-24)15(19-7-10-25)21-17(22-16)23-8-1-2-9-23/h3-6,11,25H,1-2,7-10H2,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFRSJGAEJIMRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=C(C=C4)F)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2495072.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2495075.png)

![8-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2495084.png)

![[1-(4-Bromo-3-methylphenyl)-5-methyltriazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2495089.png)

![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2495094.png)